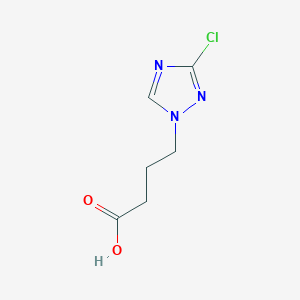

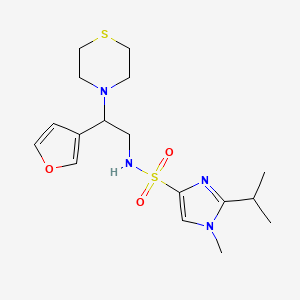

![molecular formula C22H29N5O3 B2356900 4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 923246-21-3](/img/structure/B2356900.png)

4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine” is a complex organic molecule. It contains several functional groups, including a morpholine ring, a piperazine ring, a pyrimidine ring, and a phenoxy group .

Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Aplicaciones Científicas De Investigación

Preclinical Assessment and Pharmacokinetics

A notable application of a structurally related compound, (S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980), lies in its role as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These are crucial components of the PI3K pathway, whose deregulation is associated with the development of many cancers. The compound's absorption, disposition, and efficacy have been characterized, suggesting its potential clinical efficacy at a predicted dose of 55 mg once daily, based on preclinical models (Salphati et al., 2012).

Synthesis and Characterization of Piperazine/Morpholine Moieties

Another application is in the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized using a one-pot Biginelli synthesis, which is a simple and efficient method, demonstrating the versatility of incorporating the piperazine/morpholine moieties into complex molecules (Bhat et al., 2018).

Antihypertensive Agents

Additionally, 1,2,4-triazolo[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties have been prepared and evaluated for their antihypertensive activity. This research underscores the potential of such compounds in the development of novel therapeutic agents for hypertension (Bayomi et al., 1999).

Propiedades

IUPAC Name |

1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-17-16-20(25-12-14-29-15-13-25)24-22(23-17)27-10-8-26(9-11-27)21(28)18(2)30-19-6-4-3-5-7-19/h3-7,16,18H,8-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXYJFHEVALPFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2356824.png)

![Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate](/img/structure/B2356825.png)

![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356831.png)

![2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B2356833.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2356836.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B2356838.png)